molecular formula C14H8O6 B12496627 3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione

3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione

Katalognummer: B12496627
Molekulargewicht: 272.21 g/mol
InChI-Schlüssel: CQPOOHFOZFCRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione typically involves multi-step reactions. One common method includes the reaction of methyl acetylpyruvate with isatin and methylamine (or tryptamine) under controlled conditions . The reaction is usually carried out in a solvent like dioxane, and the mixture is heated to facilitate the formation of the spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione apart from similar compounds is its specific spiro linkage and the presence of both acetyl and hydroxy groups

Eigenschaften

Molekularformel

C14H8O6

Molekulargewicht

272.21 g/mol

IUPAC-Name

4-acetyl-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

InChI

InChI=1S/C14H8O6/c1-6(15)9-10(16)13(19)20-14(9)11(17)7-4-2-3-5-8(7)12(14)18/h2-5,16H,1H3

InChI-Schlüssel

CQPOOHFOZFCRJE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=O)OC12C(=O)C3=CC=CC=C3C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.